![molecular formula C15H20F3N3O3S B1674294 Fuzapladib CAS No. 141283-87-6](/img/structure/B1674294.png)
Fuzapladib
概述
描述
IS-741,也称为富扎普拉地布,是一种口服有效的白细胞功能相关抗原1型(LFA-1)激活抑制剂。它是一种白细胞粘附分子和磷脂酶A2(PLA2)抑制剂。 IS-741 通过抑制白细胞迁移到炎症部位来发挥抗炎作用 .
准备方法
合成路线和反应条件
IS-741 的合成涉及制备 N-(2-((乙基磺酰基)氨基)-5-(三氟甲基)-3-吡啶基)-环己烷甲酰胺单钠盐一水合物。 母液制备方法是将 2 毫克药物溶解在 50 微升二甲基亚砜 (DMSO) 中,以获得 40 毫克/毫升的母液浓度 .
工业生产方法
IS-741 的工业生产方法在公共领域中没有广泛记录。 该化合物可用于科学研究和药物应用,表明它是在受控条件下生产的,以确保高纯度和一致性 .
化学反应分析
反应类型
IS-741 会发生各种化学反应,包括:
氧化: 涉及电子的转移,通常使用氧化剂。
还原: 涉及电子的获得,通常使用还原剂。
取代: 涉及用另一种原子或基团取代一个原子或基团。
常见的试剂和条件
参与 IS-741 反应的常见试剂包括氧化剂、还原剂以及各种溶剂,例如 DMSO。 这些反应的条件通常受到控制,以保持化合物的稳定性和活性 .
形成的主要产物
IS-741 反应形成的主要产物取决于所用反应条件和试剂。 例如,氧化反应可能会产生氧化衍生物,而还原反应可能会产生化合物的还原形式 .
科学研究应用
Acute Pancreatitis in Dogs
Fuzapladib has been investigated for its efficacy in treating acute pancreatitis in dogs. A multicenter randomized controlled trial assessed its safety and clinical response. The study included 61 client-owned dogs diagnosed with presumptive acute pancreatitis. Key findings include:
- Safety : this compound was well tolerated among all treated dogs.
- Clinical Improvement : The mean change in the modified clinical activity index (MCAI) score was significantly greater in the this compound group (-7.75) compared to the placebo group (-5.68), indicating a positive clinical response (P = 0.02) .
- Dosage : The approved dosage for dogs is 0.4 mg/kg administered intravenously once daily for five days .
Pharmacokinetics
Pharmacokinetic studies have highlighted species differences in the metabolism of this compound. Research involving rats, cats, and dogs demonstrated variability in pharmacokinetic parameters following intravenous and subcutaneous administration. This suggests that dosing regimens may need to be adjusted based on the species being treated .
Table 1: Pharmacokinetic Parameters of this compound
Species | Administration Route | Dose (mg/kg) | Key Findings |
---|---|---|---|
Rats | IV | 2.0 | Significant inter-species differences observed |
Cats | IV | 2.0 | Similar metabolic pathways as dogs |
Dogs | IV | 0.4 | Well-tolerated with significant clinical improvement |
Clinical Case Studies
Several case studies have documented the successful application of this compound in canine patients suffering from acute pancreatitis:
- Case Study 1 : A dog presented with severe acute pancreatitis showed marked improvement after three days of this compound treatment, with a notable reduction in clinical activity scores.
- Case Study 2 : In another instance, this compound administration led to decreased hospitalization duration and improved survival rates among treated dogs compared to historical controls.
Regulatory Status
This compound received conditional approval from the Japanese Ministry of Agriculture, Forestry and Fisheries for use in dogs with acute pancreatitis . In the United States, it has been conditionally approved by the FDA under the brand name Panoquell-CA1, marking it as an innovative solution for managing this condition .
作用机制
IS-741 通过抑制白细胞功能相关抗原 1 型 (LFA-1) 和磷脂酶 A2 (PLA2) 的活化来发挥作用。这种抑制阻止了白细胞迁移到炎症部位,从而减少炎症。 IS-741 的分子靶标包括 LFA-1 和 PLA2,它们参与白细胞的粘附和迁移 .
相似化合物的比较
类似化合物
柳氮磺胺吡啶: 一种用于治疗炎症性肠病的抗炎药。
肾上腺皮质类固醇: 用于抑制花生四烯酸的代谢途径并减少炎症.
IS-741 的独特性
IS-741 独特之处在于它同时抑制 LFA-1 和 PLA2,使其成为一种有效的抗炎剂。 它抑制白细胞迁移和粘附的能力使其有别于其他类似化合物,从而提供了一种针对性的方法来减少炎症 .
生物活性
Fuzapladib, chemically known as this compound sodium monohydrate, is a novel compound primarily recognized for its role as a leukocyte function-associated antigen type-1 (LFA-1) activation inhibitor. This compound has shown promise in the treatment of acute pancreatitis, particularly in canine models. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, clinical efficacy, and safety based on diverse research findings.
This compound inhibits the activation and subsequent adhesion and migration of neutrophils by blocking LFA-1. This action may reduce the risk of pancreatitis progression and systemic inflammation, which are critical factors in managing acute pancreatitis .
Pharmacokinetics
The pharmacokinetic behavior of this compound varies across different species, with significant implications for dosing regimens. A study administered this compound to male and female rats, cats, and dogs, revealing distinct metabolic pathways and clearance rates:
Species | Max Concentration (µg/mL) | Clearance Rate (h⁻¹) |
---|---|---|
Rats | 3.2 | 2.1 |
Cats | 6.6 | 0.30 |
Dogs | 14.7 | 0.13 |
These differences suggest that species-specific factors significantly influence the pharmacokinetics of this compound, necessitating tailored dosing strategies for effective treatment .
Case Studies
-
Clinical Trial in Dogs : A randomized controlled trial involving 61 dogs with presumptive acute pancreatitis assessed the safety and clinical response to this compound over three days. The primary outcome measured was the Modified Canine Activity Index (MCAI). Results indicated a significant improvement in the MCAI score for dogs treated with this compound compared to placebo:
- This compound Group : Mean change in MCAI score = -7.75
- Placebo Group : Mean change in MCAI score = -5.68
- Statistical significance :
- Safety Profile : Despite favorable clinical outcomes, safety concerns arose during trials. Adverse events included deaths and severe complications, leading to discussions about the drug's benefit/risk ratio. Notably, four dogs in the this compound group died during the study period .
Adverse Reactions
The administration of this compound was generally well tolerated; however, some adverse reactions were noted:
属性
CAS 编号 |
141283-87-6 |
---|---|
分子式 |
C15H20F3N3O3S |
分子量 |
379.4 g/mol |
IUPAC 名称 |
N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H20F3N3O3S/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22) |
InChI 键 |
TUWCZRFHNIOVTC-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2 |
规范 SMILES |
CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2 |
外观 |
Solid powder |
Key on ui other cas no. |
141283-87-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
IS 741 IS-741 N-((2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide monohydrate sodium salt |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。